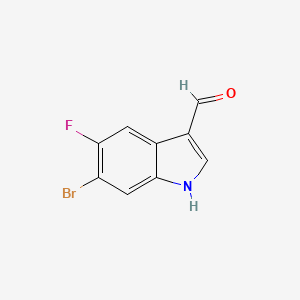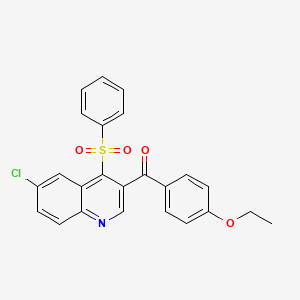
(6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in the areas of medicine, food, catalysts, dyes, materials, refineries, electronics, etc . The quinoline nucleus is present in numerous biological compounds, e.g., antimalarial, antimicrobial, antimycobacterial, antidepressant, anticonvulsant, antiviral, anticancer, antihypertensive, platelet-derived growth factor (PDGF) receptor tyrosine kinase (RTK) inhibitory, antiinflammatory, antioxidant, and anti-human immunodeficiency virus (HIV) agents .
Molecular Structure Analysis
Quinolines have a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety . The specific molecular structure of “(6-Chloro-4-(phenylsulfonyl)quinolin-3-yl)(4-ethoxyphenyl)methanone” is not available in the sources I found.Chemical Reactions Analysis
Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The specific chemical reactions involving “this compound” are not mentioned in the sources I found.Scientific Research Applications
Synthesis and Potential Applications
Quinoline Derivatives as Antimicrobial and Antimalarial Agents : Research into quinoline derivatives, such as the synthesis of novel 6-bromo-2-chloro-3-(4-phenyl-[1,2,3]triazol-1-ylmethyl)-quinoline and its derivatives, has demonstrated promising antimicrobial and antimalarial activities. These compounds, synthesized from commercially available precursors, have shown significant efficacy against various microorganisms and Plasmodium falciparum, suggesting potential applications in developing treatments for infectious diseases (Parthasaradhi et al., 2015).
Sulfonamide-Linked Quinoxalines with Antibacterial Activity : The green synthesis of quinoxaline sulfonamides has been explored for their antibacterial properties. By reacting o-phenylene diamine with 2-bromoacetophenones under catalyst-free conditions and further processing, these compounds have demonstrated effectiveness against Staphylococcus spp. and Escherichia coli, highlighting their potential as antibacterial agents (Alavi et al., 2017).
Fluorescent Labeling Reagents : Quinoline derivatives like 6-methoxy-4-quinolone have been identified as novel fluorophores with strong fluorescence across a wide pH range in aqueous media. This characteristic, along with their stability against light and heat, positions them as valuable tools for biomedical analysis and fluorescent labeling (Hirano et al., 2004).
Conducting Copolymers for Electronic Applications : Electrochemical copolymerization of quinoxaline derivatives has been investigated, resulting in materials characterized by significant electrical conductivity. These findings pave the way for the use of such copolymers in electronic devices and materials science applications (Turac et al., 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
[4-(benzenesulfonyl)-6-chloroquinolin-3-yl]-(4-ethoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClNO4S/c1-2-30-18-11-8-16(9-12-18)23(27)21-15-26-22-13-10-17(25)14-20(22)24(21)31(28,29)19-6-4-3-5-7-19/h3-15H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWTINJJWMDVVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=CC=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
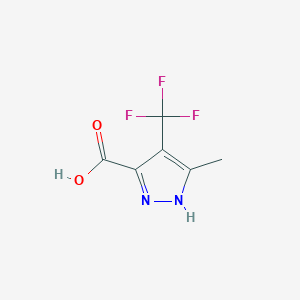
![1-(1,4,5,6-Tetrahydrocyclopenta[c]pyrazol-3-yl)ethanol](/img/structure/B2658688.png)
![8-(4-ethoxyphenyl)-2-(4-fluorobenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2658692.png)
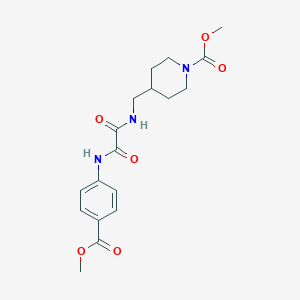

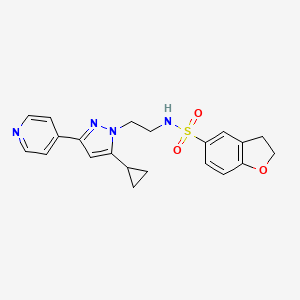
![1-[(Pyridin-3-yl)methyl]-4-[4-(1,3-thiazol-2-yloxy)benzoyl]piperazine](/img/structure/B2658698.png)

![N-(4-(4-(benzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)benzenesulfonamide](/img/structure/B2658703.png)
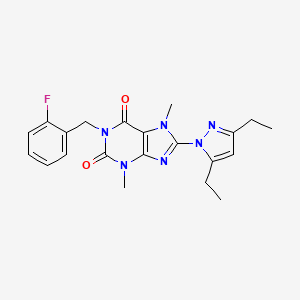
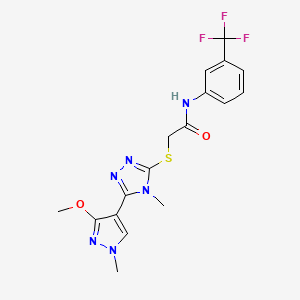
![N-(3-chloro-4-methoxyphenyl)-2-((6-(4-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2658707.png)
